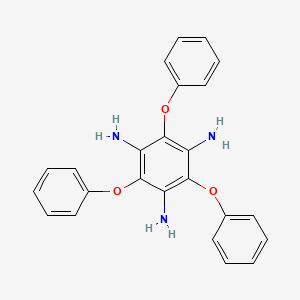![molecular formula C17H16ClNO5S B14922220 4-{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14922220.png)
4-{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound features a thiophene ring substituted with a chlorophenyl group and an ethoxycarbonyl group, linked to an amino acid derivative. Its complex structure allows it to participate in various chemical reactions and exhibit significant biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with thiophene-2-carboxylic acid to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvents.
Substitution: Amines, thiols, solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted chlorophenyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antinociceptive activity may be attributed to its ability to inhibit certain enzymes involved in pain signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates: These compounds share a similar thiophene core and exhibit comparable biological activities.
Ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
4-{[4-(2-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and exhibit low toxicity makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H16ClNO5S |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
4-[[4-(2-chlorophenyl)-3-ethoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16ClNO5S/c1-2-24-17(23)15-11(10-5-3-4-6-12(10)18)9-25-16(15)19-13(20)7-8-14(21)22/h3-6,9H,2,7-8H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
AYPUXVCGGJUZGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,4-Dichlorophenyl)furan-2-yl]-4-hydroxy-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B14922138.png)
![4-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922140.png)
![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B14922149.png)
![13-(difluoromethyl)-11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922157.png)
![2-chloro-N'-{(E)-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}benzohydrazide](/img/structure/B14922159.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B14922179.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14922180.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide](/img/structure/B14922184.png)

![ethyl (5Z)-4-oxo-2-(phenylamino)-5-[(propylamino)methylidene]-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14922192.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14922205.png)
![3-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922218.png)
![3-[(4-Fluorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922228.png)
